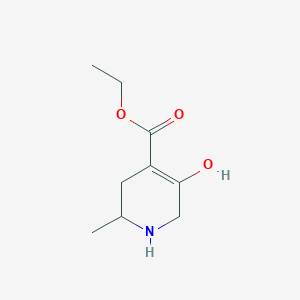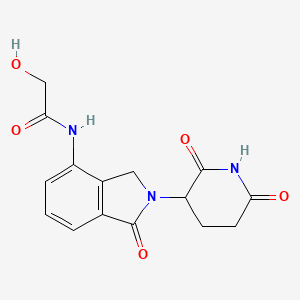![molecular formula C62H59Cl2FeN3O B14773769 Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-” is a complex iron compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a central iron atom coordinated with a variety of ligands, contributing to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iron with the specified ligands under controlled conditions. The process may include:
Ligand Preparation: Synthesizing the ligands separately before coordination.
Coordination Reaction: Mixing the ligands with an iron salt (e.g., iron chloride) in a suitable solvent.
Reaction Conditions: Maintaining specific temperature, pH, and reaction time to ensure proper coordination.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yield and purity, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, changing its oxidation state.
Reduction: The iron center can be reduced, often involving electron transfer.
Substitution: Ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ligand exchange with other coordinating molecules.
Major Products
The major products depend on the type of reaction and reagents used. For example, oxidation may yield iron(III) complexes, while reduction may yield iron(II) complexes.
科学研究应用
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique coordination environment.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Biology
Biomimetic Studies: Mimics the active sites of certain enzymes, aiding in the study of biological processes.
Drug Development:
Medicine
Therapeutics: Investigated for its potential in treating diseases through metal-based therapies.
Diagnostics: Used in imaging techniques due to its magnetic properties.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.
Environmental Applications: Employed in pollution control and remediation processes.
作用机制
The compound exerts its effects through the coordination of the iron center with various ligands, influencing its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug action.
相似化合物的比较
Similar Compounds
- Iron(III) chloride
- Iron(II) sulfate
- Iron(III) acetylacetonate
Uniqueness
This compound’s uniqueness lies in its complex ligand structure, which imparts specific reactivity and properties not found in simpler iron compounds. The presence of multiple coordinating ligands allows for fine-tuning of its chemical behavior and applications.
属性
分子式 |
C62H59Cl2FeN3O |
|---|---|
分子量 |
988.9 g/mol |
IUPAC 名称 |
N-(2,6-dibenzhydryl-4-methoxyphenyl)-1-[9-[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthrolin-2-yl]ethanimine;dichloroiron |
InChI |
InChI=1S/C62H59N3O.2ClH.Fe/c1-39(2)49-35-51(40(3)4)59(52(36-49)41(5)6)56-34-32-48-30-29-47-31-33-55(64-60(47)61(48)65-56)42(7)63-62-53(57(43-21-13-9-14-22-43)44-23-15-10-16-24-44)37-50(66-8)38-54(62)58(45-25-17-11-18-26-45)46-27-19-12-20-28-46;;;/h9-41,57-58H,1-8H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
ZKDXHOLVWFTDIY-UHFFFAOYSA-L |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C(=NC5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)OC)C(C8=CC=CC=C8)C9=CC=CC=C9)C)C=C2)C(C)C.Cl[Fe]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


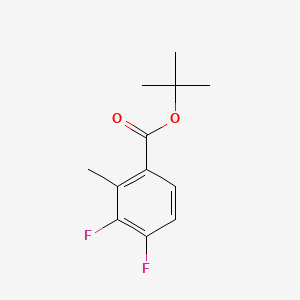
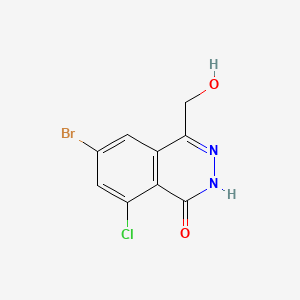

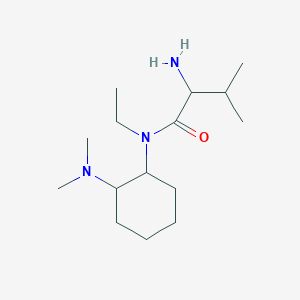
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)


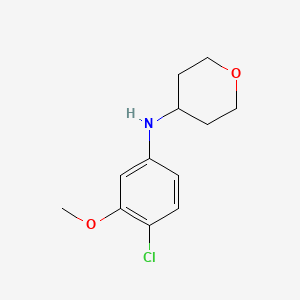
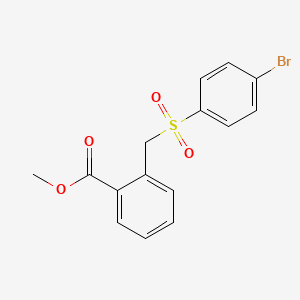
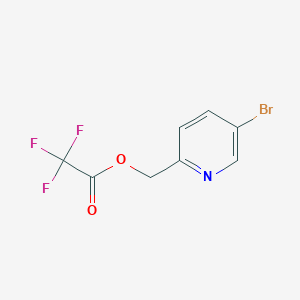
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
